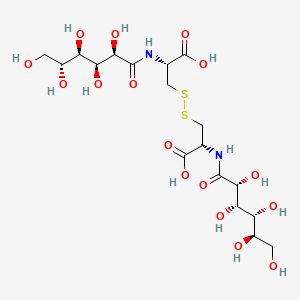
N,N'-Di-D-gluconoyl-L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-D-gluconoyl-L-cystine is a compound with the molecular formula C18H32N2O16S2 and a molecular weight of 596.58 g/mol . It is characterized by the presence of two gluconoyl groups attached to a cystine backbone. This compound is notable for its unique structure, which includes multiple hydroxyl groups, carboxylic acids, and a disulfide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-D-gluconoyl-L-cystine typically involves the reaction of L-cystine with D-gluconic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as water or an alcohol, and may require the presence of a catalyst or a coupling agent to facilitate the formation of the gluconoyl-cystine linkage .
Industrial Production Methods
Industrial production of N,N’-Di-D-gluconoyl-L-cystine may involve large-scale fermentation processes to produce D-gluconic acid, followed by chemical synthesis to attach the gluconoyl groups to L-cystine. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Di-D-gluconoyl-L-cystine can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-D-gluconoyl-L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in cellular protection.
Wirkmechanismus
The mechanism of action of N,N’-Di-D-gluconoyl-L-cystine involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further redox reactions. This property makes it a potential antioxidant, capable of neutralizing reactive oxygen species and protecting cells from oxidative damage . The molecular targets and pathways involved include the glutathione pathway and other cellular redox systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cystine: A dimer of cysteine with a disulfide bond, lacking the gluconoyl groups.
D-gluconic acid: A simple sugar acid derived from glucose, lacking the cystine backbone.
N-acetylcysteine: A derivative of cysteine with an acetyl group, used as a mucolytic agent and antioxidant.
Uniqueness
N,N’-Di-D-gluconoyl-L-cystine is unique due to its combination of gluconoyl groups and a cystine backbone, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and its potential antioxidant properties set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
94231-92-2 |
|---|---|
Molekularformel |
C18H32N2O16S2 |
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N2O16S2/c21-1-7(23)9(25)11(27)13(29)15(31)19-5(17(33)34)3-37-38-4-6(18(35)36)20-16(32)14(30)12(28)10(26)8(24)2-22/h5-14,21-30H,1-4H2,(H,19,31)(H,20,32)(H,33,34)(H,35,36)/t5-,6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |
InChI-Schlüssel |
OQQHNGGTYYWCOD-WXSNFLDLSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


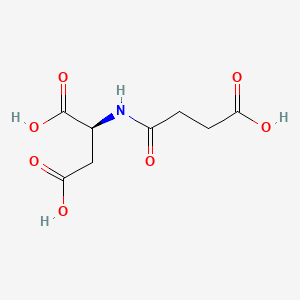
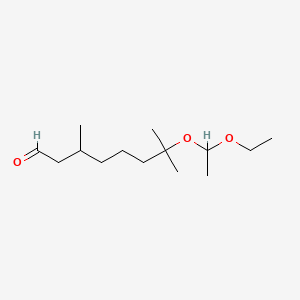

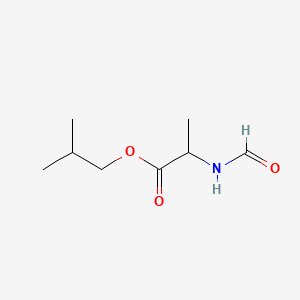


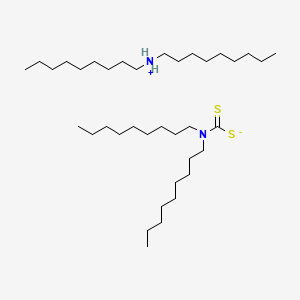
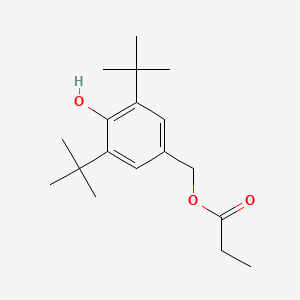
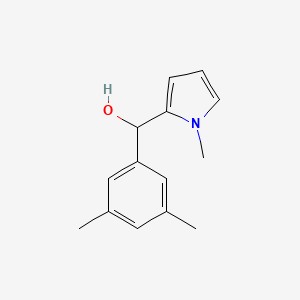
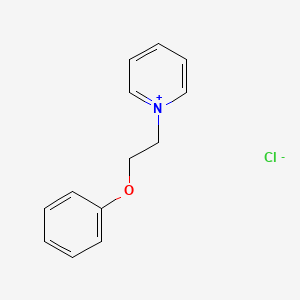


![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

